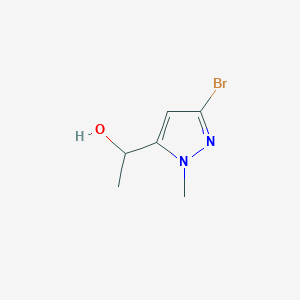

1-(5-Bromo-2-methylpyrazol-3-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

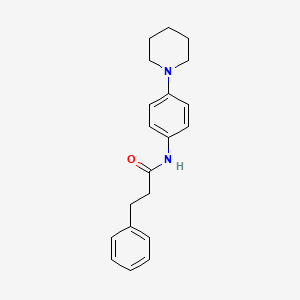

“1-(5-Bromo-2-methylpyrazol-3-yl)ethanol” is a chemical compound with the molecular formula C6H9BrN2O. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Chemical Reactions Analysis

As an alcohol, this compound could undergo typical alcohol reactions such as oxidation and substitution. The bromine atom might make it susceptible to nucleophilic substitution reactions. The pyrazole ring could potentially engage in various organic reactions typical for aromatic heterocycles .Aplicaciones Científicas De Investigación

Separation and Purification in Biochemical Production

1-(5-Bromo-2-methylpyrazol-3-yl)ethanol is not directly cited, but the separation and purification processes similar to those used for other biochemicals like 1,3-Propanediol and 2,3-butanediol could be relevant. These diols have wide applications and are biologically produced, where separation from fermentation broth is crucial, accounting for over 50% of the total costs in microbial production. Techniques like evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction are employed for purification. These methods strive for improvements in yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).

Bioethanol Production and Reforming

Although not directly related to this compound, research on bio-ethanol reforming for hydrogen production might provide insights. Bio-ethanol, primarily produced from biomass fermentation, can be reformed into hydrogen, a renewable energy source. Catalysts like Rh and Ni are crucial in ethanol steam reforming. The process's effectiveness depends on the catalyst's support material and preparation methods. The use of MgO, ZnO, CeO2, and La2O3 supports is encouraged due to their basic characteristics that favor ethanol dehydrogenation while inhibiting dehydration. Innovations in autothermal reforming, millisecond-contact time reactors, and bimetallic catalysts are explored to enhance hydrogen production and stability in the reforming process (M. Ni, D. Leung, & M. Leung, 2007).

Environmental Impact and Groundwater Contamination

The environmental impact of ethanol, a component of gasohol, on groundwater contamination provides context. Ethanol can increase the aqueous concentration of BTEX compounds due to a cosolvent effect and inhibit BTEX biodegradation by consuming electron acceptors and nutrients. While cosolvent effects are considered minor, ethanol's presence is likely to lengthen BTEX plumes and influence the natural attenuation of BTEX, depending on the release scenario and the aquifer's capacity. This understanding is crucial for environmental considerations in using ethanol-related products (S. Powers et al., 2001).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, such as “1-(5-Bromo-2-methylpyrazol-3-yl)ethanol”, are known for their diverse pharmacological effects . They often target enzymes or receptors in the body, which can influence various biological processes.

Mode of Action

The mode of action of pyrazole compounds can vary greatly depending on their specific structure and the target they interact with. They might inhibit or activate their target, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole compounds can affect various biochemical pathways. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . .

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, some pyrazole compounds have shown to have antileishmanial and antimalarial effects . .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The bromine atom in the compound could potentially enhance its reactivity, allowing it to participate in various biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It’s plausible that the compound could be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-(5-bromo-2-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4(10)5-3-6(7)8-9(5)2/h3-4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPWKFCZOBIVJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NN1C)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate](/img/structure/B2637306.png)

![7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2637307.png)

![5-Fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)

![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2637318.png)

![(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2637319.png)

![Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate](/img/structure/B2637322.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]methanesulfonamide](/img/structure/B2637323.png)